molecular formula C11H15N B1195714 n-(1-Phenylethyl)cyclopropanamine CAS No. 51586-25-5

n-(1-Phenylethyl)cyclopropanamine

Cat. No. B1195714
CAS RN: 51586-25-5
M. Wt: 161.24 g/mol
InChI Key: IYKMJEUFFZDRLS-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)cyclopropanamine, also known as N-(1-Phenylethyl)cyclopropanamine, is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-(1-Phenylethyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(1-Phenylethyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51586-25-5

Product Name

n-(1-Phenylethyl)cyclopropanamine

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-(1-phenylethyl)cyclopropanamine

InChI

InChI=1S/C11H15N/c1-9(12-11-7-8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3

InChI Key

IYKMJEUFFZDRLS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC2CC2

Canonical SMILES

CC(C1=CC=CC=C1)NC2CC2

synonyms

alpha-methyl-N-cyclopropylbenzylamine
N-(1-methyl)cyclopropylbenzylamine
N-cyclopropyl-alpha-methylbenzylamine
NMCPBA

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-phenylethanone (1 eq.) in dichloromethane (0.17 M) was added cyclopropylamine (3 eq.) and magnesium sulfate (9 eq.). The resulting mixture was stirred at reflux for 2 days. The insolubles were then filtered off and the filtrate evaporated in vacuo. The resulting residue was taken up in methanol (0.2 M) and added sodium borohydride (1.5 eq.). The reaction mixture was then stirred at RT overnight. After quenching with 1 N aq. HCl, the volatiles were removed in vacuo. The resulting residue was partitioned between 1 N NaOH and extracted with ether. The combined organic extracts were washed with brine, dried over MgSO4 and filtered. Concentration of the filtrate in vacuo afforded the title compound as a colorless oil.
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